![molecular formula C7H2BrF5 B1381730 2-Bromo-4,6-difluorobenzotrifluoride CAS No. 1805523-62-9](/img/structure/B1381730.png)
2-Bromo-4,6-difluorobenzotrifluoride
Overview
Description
2-Bromo-4,6-difluorobenzotrifluoride (BDF) is an organic compound with the molecular formula C7H2BrF5. It is used in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4,6-difluorobenzotrifluoride is C7H2BrF5. The InChI Key is QPJKIRNIIXIPIE-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4,6-difluorobenzotrifluoride is involved in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes . The specific reaction mechanisms and pathways are not detailed in the available resources.Physical And Chemical Properties Analysis
2-Bromo-4,6-difluorobenzotrifluoride is slightly soluble in water . The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Chemical Synthesis and Material Science
2-Bromo-4,6-difluorobenzotrifluoride is a compound involved in various chemical syntheses and material science applications. Its structural properties make it a valuable intermediate in the formation of complex organic compounds and materials.
High-Temperature Reactions and Product Formation : The compound is involved in high-temperature reactions, yielding a range of products like dibenzofurans and dibenzo-p-dioxins. For instance, the thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol leads to the formation of compounds such as 4,6-dibromodibenzofuran, showing its potential role in forming complex molecular structures (Evans & Dellinger, 2006).
Regioflexible Substitution in Organic Synthesis : The compound exhibits regioflexibility, allowing for selective conversion into various structurally related compounds. This property is significant in organic synthesis, offering a pathway to synthesize benzoic acids and bromobenzoic acids, which are crucial in medicinal and material chemistry (Schlosser & Heiss, 2003).
Photocatalytic Reactions in Chemical Synthesis : 2-Bromo-4,6-difluorobenzotrifluoride is used in photocatalytic reactions, a method that harnesses light to promote chemical reactions. It's employed as a coupling partner in defluorinative reactions with N-aryl amino acids, leading to the formation of tetrahydroquinolines, compounds with potential applications in pharmaceuticals and organic materials (Zeng et al., 2022).
Intermediate in Synthesizing Phenanthridinone : It serves as an intermediate in the synthesis of phenanthridinone, a compound with various biological activities. The synthesis and characterization of such intermediates are crucial for developing new pharmaceuticals and studying molecular interactions (Polo et al., 2019).
Synthesis of Fluorinated Compounds : The compound is used in synthesizing fluorinated compounds like trifluoromethylated and difluoromethylated amino acids. These compounds are significant in peptide/protein-based chemical biology, offering a route for applications in medicinal chemistry and life sciences (Lou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPJVOERDAZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluorobenzotrifluoride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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